molecular formula C15H21ClN2O3S B2641560 1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320214-17-1

1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2641560
CAS No.: 2320214-17-1
M. Wt: 344.85
InChI Key: VIEUFBWRFYAOKE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents: a 2-chlorobenzenesulfonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 4 (Figure 1). The 1,4-diazepane scaffold is a seven-membered ring with two nitrogen atoms, commonly exploited in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets . The sulfonyl group enhances metabolic stability and binding affinity, while the oxolan moiety improves solubility compared to purely aromatic substituents.

While direct synthesis data for this compound is absent in the provided evidence, analogous 1,4-diazepane derivatives (e.g., ) suggest a plausible route:

Sulfonylation: Reacting 1,4-diazepane with 2-chlorobenzenesulfonyl chloride under basic conditions.

Alkylation: Introducing the oxolan-3-yl group via nucleophilic substitution with oxolan-3-yl bromide.

Purification: Column chromatography (e.g., Al₂O₃ with chloroform/methanol) or recrystallization, as seen in similar compounds .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEUFBWRFYAOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and diazepanes, characterized by the presence of a chlorobenzenesulfonyl group and an oxolane moiety. The structural formula can be represented as follows:

C12H14ClN3O2S\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related sulfonamide compounds. For instance, derivatives containing the 4-chlorobenzenesulfonyl group have demonstrated significant antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Bacillus subtilis1.25 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Salmonella typhiModerate activity observed

The compound's effectiveness against Salmonella typhi and Bacillus subtilis indicates its potential as an antibacterial agent .

Anticancer Activity

Research has also suggested that diazepane derivatives exhibit anticancer properties. A study focusing on similar compounds indicated that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds were found to be in the range of 2μM2\,\mu M to 10μM10\,\mu M against different cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against urease and acetylcholinesterase (AChE). Inhibitory activities were quantified with IC50 values indicating strong potential for therapeutic applications:

Enzyme IC50 (µM)
Urease1.21 ± 0.005
Acetylcholinesterase2.14 ± 0.003

These findings suggest that the compound could serve as a lead for developing new inhibitors for these enzymes, which are relevant in various pathological conditions .

Case Studies

  • Study on Antibacterial Activity : A series of N-substituted derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications to the oxolane group significantly influenced the antibacterial efficacy against common pathogens .
  • Enzyme Inhibition Research : Another study evaluated the inhibitory effects on urease and AChE, revealing that several derivatives exhibited superior inhibition compared to traditional inhibitors used in clinical settings .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the oxazolidinone structure exhibit substantial antibacterial properties. A study focused on N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide found promising antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, similar to other known antibacterial agents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. Further research is needed to elucidate the specific pathways involved in the anticancer effects of this compound.

Case Study 1: Synthesis and Antibacterial Activity

In a study published in ResearchGate, researchers synthesized N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide and evaluated their antibacterial properties. The results indicated that several derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting the potential of this class of compounds in developing new antibacterial agents .

Case Study 2: Anticancer Research

Another relevant study explored the anticancer properties of related diazepane derivatives. It was found that these compounds could effectively inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and modulation of cell cycle progression. These findings suggest that 1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane may warrant further investigation in cancer therapeutics.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety (prior to sulfonamide formation) and sulfonamide group demonstrate nucleophilic substitution capabilities:

Reaction TypeReagents/ConditionsProductYieldSource
Amine alkylationTriethylamine (TEA) in CH₃CN at 40°CSulfonamide derivatives with amines71-90%
Alcohol substitutionPyridine in CH₂Cl₂ at 25°CSulfonate esters (e.g., with isoleucinol)87%
Thiol substitutionNot explicitly reportedSulfonothioates (inferred from)

Key findings:

  • Reactions with amines (e.g., isoleucinol) proceed efficiently under mild conditions with TEA as a base .

  • Steric hindrance from the diazepane and oxolane groups may influence reaction rates.

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic/basic conditions:

ConditionReagentsProductNotesSource
Acidic hydrolysisConcentrated H₂SO₄/HNO₃3-Nitro-4-chlorobenzenesulfonyl chloride (analog)Requires 55°C overnight
Basic hydrolysisNaOH or K₂CO₃ in H₂O2-Chlorobenzenesulfonic acid (analog)Diazepane ring remains intact

Mechanistic insight:

  • Hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur atom, cleaving the S–N bond.

Reduction Reactions

Limited data exists for direct reductions, but analogous systems suggest:

ReagentTarget GroupProductYieldSource
LiAlH₄Sulfonamide (theoretical)Thioether or amine derivatives

Note: Sulfonamides are generally resistant to reduction, but LiAlH₄ may reduce the diazepane ring’s tertiary amines under extreme conditions.

Cross-Coupling Reactions

The compound’s aromatic and heterocyclic systems enable participation in coupling reactions:

Reaction TypeCatalysts/ReagentsProductApplicationSource
Buchwald–HartwigPd catalysts, aryl halidesN-aryl sulfonamide derivativesPharmacological scaffolds
Suzuki–MiyauraBoronic acids, Pd(PPh₃)₄Biaryl-functionalized diazepanesNot explicitly demonstrated

Example protocol (analog):

  • N-(6-bromo-1H-indol-4-yl)-4-chloro-benzenesulfonamide reacts with boronic acids under Pd catalysis to form biaryl products .

Mechanistic Considerations

  • Sulfonamide reactivity : Governed by resonance stabilization of the sulfonyl group, making the S–N bond susceptible to nucleophilic attack.

  • Diazepane participation : The seven-membered ring’s conformational flexibility may stabilize transition states in substitution reactions.

Limitations and Research Gaps

  • No direct kinetic data for hydrolysis/reduction of this specific compound.

  • Biological activity studies remain unpublished (as of March 2025) .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of 1,4-diazepane derivatives is highly dependent on substituents. Key comparisons include:

A. 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane ()
  • Substituents : Fluorobenzoyl (electron-withdrawing) at position 1, oxolan-3-yl at position 4.
  • Key Differences : Replacing sulfonyl with benzoyl reduces polarity and may decrease metabolic stability. The fluorine atom could enhance CNS penetration.
  • Activity : Fluorobenzoyl derivatives often target serotonin or dopamine receptors due to their aromaticity and electronic effects .
B. 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane ()
  • Substituents : 4-Chlorophenyl at position 1, thioether-linked fluorophenylpropyl at position 4.
  • Activity : This compound was designed as an antiparkinsonian agent, highlighting the role of lipophilic substituents in CNS targeting .
C. 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ()
  • Substituents : Chlorophenyl-pyrazole at position 1.
  • Key Differences : The pyrazole ring adds hydrogen-bonding capacity, enhancing selectivity for serotonin receptors (e.g., 5-HT₇R).
  • Activity : Demonstrated high selectivity for 5-HT₇R (Ki < 50 nM), underscoring the importance of heterocyclic substituents in receptor specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound C₁₆H₂₀ClN₂O₃S 364.86 2-Cl-benzenesulfonyl, oxolan-3-yl 2.1 0.15 (PBS)
1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane C₁₆H₂₀FN₂O₂ 306.35 3-F-benzoyl, oxolan-3-yl 1.8 0.25 (DMSO)
1-(4-Chlorophenyl)-4-(thioether)-1,4-diazepane C₂₀H₂₆Cl₃FN₂S 451.86 4-Cl-phenyl, thioether-fluorophenyl 3.5 0.05 (MeOH)

*LogP and solubility values are estimated using computational tools (e.g., SwissADME).

  • The oxolan-3-yl group further enhances solubility over purely aromatic analogs.

Q & A

Q. Q1. What are common synthetic routes for 1,4-diazepane derivatives, and how can they be adapted to synthesize 1-(2-chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane?

A1. Typical routes involve alkylation or sulfonylation of the diazepane core. For example:

  • Alkylation : Reacting 1,4-diazepane with halogenated substrates (e.g., 2-chlorobenzenesulfonyl chloride) in polar aprotic solvents (e.g., DMF) using catalysts like K₂CO₃ or KI to facilitate nucleophilic substitution .
  • Oxolan-3-yl incorporation : The oxolane (tetrahydrofuran) moiety can be introduced via coupling reactions using boronic esters (e.g., 1-(oxolan-3-yl)pyrazole intermediates) under Suzuki-Miyaura conditions .
  • Purification : Column chromatography (silica/alumina) with gradients like CHCl₃/MeOH (95:5) is standard for isolating intermediates and final products .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields when introducing sterically hindered groups (e.g., 2-chlorobenzenesulfonyl) to the diazepane ring?

A2. Key strategies include:

  • Temperature control : Prolonged reflux (e.g., 48–72 hours at 66°C) improves steric accessibility .
  • Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilicity in SN2 reactions .
  • Solvent choice : Anhydrous THF or DMF stabilizes intermediates and reduces side reactions .
    Contradictions in yield data (e.g., 33% vs. 56% for similar substrates ) highlight the need for substrate-specific optimization.

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

A3.

  • ¹H NMR : Diagnostic peaks include:
    • Aromatic protons (δ 7.4–7.6 ppm for chlorobenzenesulfonyl ).
    • Diazepane methylene signals (δ 2.1–3.7 ppm ).
    • Oxolane protons (δ 3.4–4.0 ppm ).
  • Mass spectrometry (LC/MS) : Confirm molecular weight (e.g., M+H⁺ peaks for related compounds range 459–487 Da ).
  • Elemental analysis : Validate C/H/N/S ratios (e.g., ±0.3% deviation ).

Data Contradictions and Troubleshooting

Q. Q4. How should researchers resolve discrepancies in NMR data, such as unexpected splitting or missing peaks?

A4.

  • Dynamic effects : Conformational flexibility in diazepane rings can cause signal broadening; use DMSO-d₆ to stabilize rotamers .
  • Impurity identification : Compare with synthetic intermediates (e.g., unreacted oxolane boronic esters ) via TLC or HPLC.
  • Isotopic labeling : Deuteration of reactive sites (e.g., sulfonyl groups) can simplify splitting patterns .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What structural features of 1,4-diazepane derivatives influence receptor binding (e.g., 5-HT7R or D3R)?

A5.

  • Sulfonyl groups : The 2-chlorobenzenesulfonyl moiety enhances selectivity for serotonin receptors (5-HT7R) by promoting hydrophobic interactions .
  • Oxolane substitution : The oxolan-3-yl group improves blood-brain barrier penetration, critical for CNS-targeted agents .
  • Diazepane ring flexibility : Conformational adaptability allows multi-receptor engagement (e.g., D2/D3/5-HT2A ).

Advanced Pharmacological Evaluation

Q. Q6. What in vivo models are suitable for assessing the antipsychotic potential of this compound?

A6.

  • Behavioral assays : Self-grooming reduction in Shank3 transgenic mice (validated for 5-HT7R antagonists ).
  • Receptor occupancy : PET imaging with [¹¹C]raclopride quantifies D2/D3 binding in rodent striatum .
  • Dose-response studies : Compare ED₅₀ values against haloperidol analogs to evaluate atypicality .

Methodological Gaps and Future Directions

Q. Q7. What limitations exist in current synthetic or analytical approaches to this compound?

A7.

  • Stereochemical control : Lack of enantioselective routes for oxolan-3-yl derivatives .
  • Scalability : Low yields (<50%) in multi-step syntheses due to purification bottlenecks .
  • In vivo stability : Limited data on metabolic pathways (e.g., sulfone oxidation ).

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